molecular formula C15H14N4O3 B2382834 N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108716-07-8

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2382834
CAS RN: 2108716-07-8
M. Wt: 298.302
InChI Key: VYTHZDOZYALGTQ-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound that belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .


Molecular Structure Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents .

Future Directions

There is an urgent need to develop and find safe and promising candidate antitubercular compounds . The need to synthesize new drugs that will shorten the total duration of effective treatment and/or significantly reduce the dosage taken under DOTS supervision, improve on the treatment of multidrug-resistant tuberculosis which defies the treatment with isoniazid and rifampicin, and provide effective treatment for latent TB infections which is essential for eliminating tuberculosis prompted this review . This result could lead to find more active pyrazine analogues .

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-8-19-12(15(21)16-9)7-11(18-19)14(20)17-10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,16,21)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHZDOZYALGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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